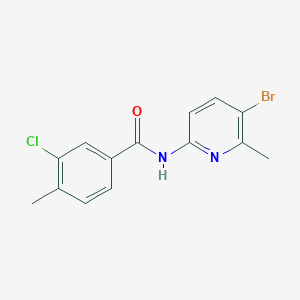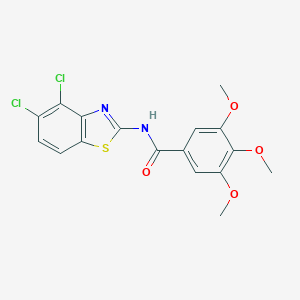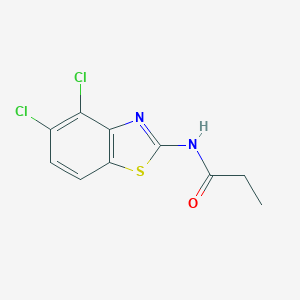![molecular formula C22H16N2O3S B251306 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251306.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIBX1382 belongs to the class of tyrosine kinase inhibitors and has been shown to exhibit anti-cancer and anti-inflammatory properties.
Wirkmechanismus
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide acts as a tyrosine kinase inhibitor by binding to the ATP-binding site of EGFR. This prevents the activation of EGFR and downstream signaling pathways that promote cell proliferation and survival. This compound also acts as an IRAK4 inhibitor by binding to the kinase domain of IRAK4. This prevents the activation of IRAK4 and downstream signaling pathways that promote inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-cancer effects in various cancer cell lines and animal models. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. This compound has also been shown to exhibit anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a highly specific inhibitor of EGFR and IRAK4, which makes it a valuable tool for studying the role of these proteins in various biological processes. This compound is also relatively stable and can be easily synthesized in large quantities.
However, this compound also has some limitations for lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more stable and soluble analogs of this compound that can be used in a wider range of assays. Finally, further studies are needed to fully understand the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound.
Synthesemethoden
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide involves several chemical reactions. The starting materials include 2-methyl-4-nitroaniline, 2-aminobenzenethiol, and 2,3-dihydroxybenzoic acid. The first step involves the reduction of 2-methyl-4-nitroaniline to 2-methyl-4-aminophenyl. This is followed by the reaction of 2-methyl-4-aminophenyl with 2-aminobenzenethiol to form N-(2-methyl-4-aminophenyl)-2-aminobenzenethiol.
The next step involves the reaction of N-(2-methyl-4-aminophenyl)-2-aminobenzenethiol with 2,3-dihydroxybenzoic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inhibiting the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the activity of interleukin-1 receptor-associated kinase 4 (IRAK4), which is involved in the inflammatory response.
Eigenschaften
Molekularformel |
C22H16N2O3S |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H16N2O3S/c1-13-10-15(22-24-17-4-2-3-5-20(17)28-22)6-8-16(13)23-21(25)14-7-9-18-19(11-14)27-12-26-18/h2-11H,12H2,1H3,(H,23,25) |
InChI-Schlüssel |
XNCFQHFMQFWUDK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)
![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)

![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)


![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
